molecular formula C7H13N3 B2771548 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 949100-09-8

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B2771548
CAS No.: 949100-09-8
M. Wt: 139.202
InChI Key: VRIUFQOIUWBJCX-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions typically involve acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are carried out under mild to moderate conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: New compounds with different substituents replacing the methylamine group.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pyrazole-based compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone: A structurally similar compound with a ketone functional group instead of the methylamine group.

    1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol: Contains a hydroxyl group in place of the methylamine group.

    1-(1,3-dimethyl-1H-pyrazol-4-yl)propylamine: Features a propylamine group instead of the methylamine group.

Uniqueness

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its methylamine group allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-7(4-8-2)5-10(3)9-6/h5,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIUFQOIUWBJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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